molecular formula C9H8FNO2 B14117254 3-(3-Fluorophenyl)oxazolidin-2-one

3-(3-Fluorophenyl)oxazolidin-2-one

Cat. No.: B14117254
M. Wt: 181.16 g/mol
InChI Key: QISOVXXRNMQUMN-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound features a fluorophenyl group attached to the oxazolidinone ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxazolidin-2-one typically involves the cyclization of 1,2-aminoalcohols or N-alkoxycarbonyl aminoalcohols. These substrates can be converted into cyclic carbamates using various reagents and catalysts. For instance, the cyclization can be achieved using phosgene, urea, or diethyl carbonate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

In industrial settings, the production of oxazolidinones, including this compound, often employs scalable and economically viable processes. One such method involves the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium, followed by subsequent reactions to yield the desired oxazolidinone .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-(3-Fluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)oxazolidin-2-one stands out due to its specific fluorophenyl substitution, which imparts unique chemical properties and potentially different biological activities compared to other oxazolidinones. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5H2

InChI Key

QISOVXXRNMQUMN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC(=CC=C2)F

Origin of Product

United States

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